molecular formula C12H16B2F2O4 B11841599 (2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)boronic acid

(2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)boronic acid

Cat. No.: B11841599
M. Wt: 283.9 g/mol
InChI Key: VJIZMCOCDOPQKX-UHFFFAOYSA-N
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Description

(2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of two fluorine atoms and a boronic acid group attached to a phenyl ring, which is further substituted with a dioxaborolane moiety. The unique structure of this compound makes it a valuable reagent in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)boronic acid typically involves the reaction of 2,5-difluorophenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biaryl compounds, boronic esters, and boranes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron source, transferring the aryl group to the palladium catalyst, which then couples with the halide substrate to form the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)boronic acid apart from similar compounds is its specific substitution pattern on the phenyl ring, which imparts unique reactivity and selectivity in chemical reactions. The presence of two fluorine atoms enhances its stability and makes it a valuable reagent in various synthetic applications .

Properties

Molecular Formula

C12H16B2F2O4

Molecular Weight

283.9 g/mol

IUPAC Name

[2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]boronic acid

InChI

InChI=1S/C12H16B2F2O4/c1-11(2)12(3,4)20-14(19-11)8-6-9(15)7(13(17)18)5-10(8)16/h5-6,17-18H,1-4H3

InChI Key

VJIZMCOCDOPQKX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)B(O)O)F

Origin of Product

United States

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